molecular formula C11H22O B12904841 4-Cycloheptylbutan-1-OL CAS No. 92675-21-3

4-Cycloheptylbutan-1-OL

Cat. No.: B12904841
CAS No.: 92675-21-3
M. Wt: 170.29 g/mol
InChI Key: LBLZRZPERBMFPV-UHFFFAOYSA-N
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Description

4-Cycloheptylbutan-1-OL is an organic compound with the molecular formula C11H22O It is a type of alcohol characterized by a cycloheptyl group attached to a butan-1-ol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cycloheptylbutan-1-OL typically involves the reaction of cycloheptanone with butylmagnesium bromide, followed by reduction. The reaction conditions often include:

    Grignard Reaction: Cycloheptanone reacts with butylmagnesium bromide in an anhydrous ether solvent to form the corresponding alcohol.

    Reduction: The intermediate product is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Cycloheptylbutan-1-OL undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form different alcohols or hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Anhydrous ether, tetrahydrofuran (THF)

Major Products

    Oxidation: Cycloheptanone, cycloheptanoic acid

    Reduction: Various alcohols and hydrocarbons depending on the reducing conditions

Scientific Research Applications

4-Cycloheptylbutan-1-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cycloheptylbutan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclohexyl-1-butanol: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    Cyclohexanebutanol: Another similar compound with a cyclohexane ring.

Uniqueness

4-Cycloheptylbutan-1-OL is unique due to its cycloheptyl group, which imparts different steric and electronic properties compared to its cyclohexyl analogs. This uniqueness can influence its reactivity and interactions in chemical and biological systems.

Properties

CAS No.

92675-21-3

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

4-cycloheptylbutan-1-ol

InChI

InChI=1S/C11H22O/c12-10-6-5-9-11-7-3-1-2-4-8-11/h11-12H,1-10H2

InChI Key

LBLZRZPERBMFPV-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)CCCCO

Origin of Product

United States

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